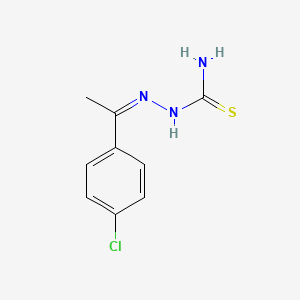

p-Chloroacetophenone thiosemicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

P-Chloroacetophenone thiosemicarbazone is a useful research compound. Its molecular formula is C9H10ClN3S and its molecular weight is 227.71 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

p-CAT and its derivatives have shown promising antitumor properties. Studies have demonstrated that thiosemicarbazones, including p-CAT, exhibit significant cytotoxic effects against various cancer cell lines. For instance, the complexation of p-CAT with copper ions has been found to enhance its antitumor activity by inducing DNA damage and apoptosis in melanoma cells . The mechanism involves the generation of reactive oxygen species (ROS) and disruption of the cell cycle, particularly arresting cells at the G2/M phase .

Antibacterial and Antiviral Properties

Thiosemicarbazones, including p-CAT, have been evaluated for their antibacterial and antiviral activities. They exhibit efficacy against a range of pathogens, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship studies indicate that modifications in the thiosemicarbazone framework can lead to enhanced bioactivity against specific bacterial strains .

Antiparasitic Effects

Recent research has highlighted the potential of thiosemicarbazones in treating parasitic infections such as Chagas disease. p-CAT has been shown to inhibit cruzain, a crucial enzyme in Trypanosoma cruzi, thereby offering a pharmacological alternative for treating this debilitating disease .

Catalytic Applications

Transition Metal Complexes

p-CAT serves as a ligand in the formation of transition metal complexes, which have been utilized in various catalytic processes. For example, complexes formed with ruthenium(II) and p-CAT have demonstrated catalytic activity in transfer hydrogenation reactions of ketones . These metal complexes not only enhance the reactivity of p-CAT but also provide a framework for exploring new catalytic pathways.

Synthesis and Structural Studies

Synthesis Techniques

The synthesis of p-CAT typically involves the reaction of p-chloroacetophenone with thiosemicarbazide under reflux conditions in an alcoholic medium. This method yields a product that can be further purified through recrystallization techniques . The structural characterization of p-CAT and its derivatives is often performed using spectroscopic methods such as NMR and IR spectroscopy.

Tautomeric Behavior

The tautomeric equilibria of thiosemicarbazones are crucial for understanding their reactivity and biological activity. Studies indicate that p-CAT can exist in different tautomeric forms, which may influence its binding affinity to biological targets and its overall pharmacological profile .

Case Studies

Análisis De Reacciones Químicas

Tautomerism and Methylation Reactions

Thiosemicarbazones exhibit thioketo (T1) and thioenol (T2) tautomerism. For p-chloroacetophenone thiosemicarbazone:

-

Thioketo Form (T1) : Dominant due to higher stability, confirmed by DFT calculations .

-

Thioenol Form (T2) : Less abundant but reactive toward methylation.

Methylation Reaction :

Treatment with methyl iodide selectively targets the thiol group in the T2 tautomer, yielding a methylated derivative:

T2+CH₃I→(M-SCH₃)⁺+I⁻

-

Mass Spectrometry : Methylation product shows a prominent (M-SCH₃)⁺ ion at m/z 160 (10.1% abundance) .

Fragmentation Pathways in GC-MS Analysis

GC-MS studies reveal complex fragmentation patterns influenced by the chloro substituent :

Key Fragments :

| Ion (m/z) | Assignment | Fragmentation Mechanism |

|---|---|---|

| 118 | [C₆H₅C(O)NH₂]⁺ | Inductive cleavage |

| 77 | [C₆H₅]⁺ | Benzyl ion formation |

| 119 | [C₆H₅C(S)NH]⁺ | Homolytic N–N cleavage |

Substituent Effects :

-

The electron-withdrawing Cl group reduces ion stability compared to electron-donating groups (e.g., –OCH₃) .

-

Fragment m/z 77 (C₆H₅⁺) is less abundant in the chloro derivative due to destabilization by the inductive effect .

Dimerization in the Gas Phase

Under GC-MS conditions (250–300°C injection port), neutral fragments dimerize, forming higher molecular weight species :

-

Observed Dimer : Neutral [C₆H₄Cl-C(S)-NH-NH₂] fragments combine to form m/z 284 (C₁₄H₁₄Cl₂N₄S₂).

-

Retention Time : 10–11 minutes, confirmed by peak purity analysis .

Comparative Reactivity with Analogues

Substituent Impact on Reactivity :

| Substituent | Tautomer Stability (T1) | Fragmentation Ion Abundance |

|---|---|---|

| –Cl | High | Low (e.g., m/z 77) |

| –NO₂ | Moderate | Moderate |

| –CH₃ | Low | High |

Theoretical Validation

DFT calculations (B3LYP/6-31+G(d,p)) support:

Propiedades

Número CAS |

7651-47-0 |

|---|---|

Fórmula molecular |

C9H10ClN3S |

Peso molecular |

227.71 g/mol |

Nombre IUPAC |

[(Z)-1-(4-chlorophenyl)ethylideneamino]thiourea |

InChI |

InChI=1S/C9H10ClN3S/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6- |

Clave InChI |

SIGLNNLOFZKOCC-SDQBBNPISA-N |

SMILES |

CC(=NNC(=S)N)C1=CC=C(C=C1)Cl |

SMILES isomérico |

C/C(=N/NC(=S)N)/C1=CC=C(C=C1)Cl |

SMILES canónico |

CC(=NNC(=S)N)C1=CC=C(C=C1)Cl |

Key on ui other cas no. |

7651-47-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.